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molecular formula C12H17NO3 B3059612 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde CAS No. 938343-46-5

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde

Cat. No. B3059612
M. Wt: 223.27 g/mol
InChI Key: SVJJOVPBCMBTOM-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of 2-(dimethylamino)ethanol (5.0 g, 56.0 mmol) and triethylamine (8.5 g, 84.0 mmol) in anhydrous DCM (50 mL) was added methanesulfonyl chloride (7.1 g, 62.0 mmol) at 0° C. under N2. The mixture was stirred at 0° C. for 1 hour. The solvent was removed in vacuo (6.0 g, yield 65%), and the crude was taken up in CH3CN (100 mL). 3-hydroxy-4-methoxybenzaldehyde (5.5 g, 36.0 mmol) and potassium carbonate (13.8 g, 100.0 mol) was added and reaction was refluxed under N2 overnight. An aqueous/EtOAc workup was followed, and crude was purified by silica gel column chromatography (PE:EtOAc=3:1) to give product (2.5 g, yield 31%) as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.CS(Cl)(=O)=O.O[C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[O:28][CH3:29])[CH:23]=[O:24].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CCOC(C)=O>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][O:5][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[O:28][CH3:29])[CH:23]=[O:24] |f:4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.1 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo (6.0 g, yield 65%)
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crude was purified by silica gel column chromatography (PE:EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCOC=1C=C(C=O)C=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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